molecular formula C25H22N4O2 B2930878 1-[(4-benzamidophenyl)methyl]-N-(2-methylphenyl)-1H-imidazole-4-carboxamide CAS No. 1251576-26-7

1-[(4-benzamidophenyl)methyl]-N-(2-methylphenyl)-1H-imidazole-4-carboxamide

Cat. No. B2930878
CAS RN: 1251576-26-7
M. Wt: 410.477
InChI Key: ZXALFWPQDGKJSZ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Imidazole rings are aromatic and relatively stable, but they can participate in various chemical reactions, particularly at the nitrogen atoms. The benzamidophenyl and methylphenyl groups could also potentially react under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted, such as the compound likely being solid at room temperature and having a high melting point due to the presence of aromatic rings.

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Without specific information, it’s not possible to determine the mechanism of action of this compound .

Future Directions

The future research directions for this compound would depend on its biological activity and potential applications. It could be studied for potential medicinal properties, given the presence of the imidazole ring, which is a common feature in many pharmaceuticals .

properties

IUPAC Name

1-[(4-benzamidophenyl)methyl]-N-(2-methylphenyl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O2/c1-18-7-5-6-10-22(18)28-25(31)23-16-29(17-26-23)15-19-11-13-21(14-12-19)27-24(30)20-8-3-2-4-9-20/h2-14,16-17H,15H2,1H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXALFWPQDGKJSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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